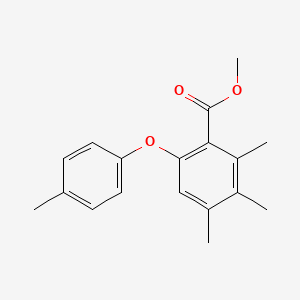
Methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate is an organic compound with a complex structure that includes multiple methyl groups and a phenoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate typically involves the esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical studies.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism by which Methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate exerts its effects involves interactions with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The methyl groups contribute to the compound’s hydrophobic character, affecting its solubility and distribution in different environments.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4-trimethylbenzoate
- Methyl 2,4,6-trimethylbenzoate
- Methyl 4-methylphenoxybenzoate
Uniqueness
Methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate is unique due to the presence of both multiple methyl groups and a phenoxy group, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
917592-90-6 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate |
InChI |
InChI=1S/C18H20O3/c1-11-6-8-15(9-7-11)21-16-10-12(2)13(3)14(4)17(16)18(19)20-5/h6-10H,1-5H3 |
InChI Key |
ISDQQRXSBIADDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=C(C(=C2)C)C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-[(furo[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14202086.png)
![N-(4-Cyano-1,3-thiazol-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B14202091.png)
![4-Fluoro-2-methyl-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14202098.png)

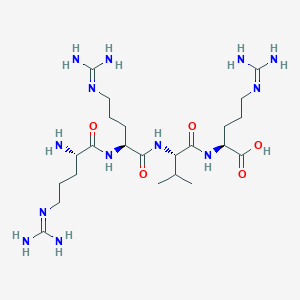
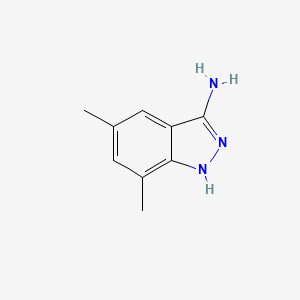
![1,1'-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one)](/img/structure/B14202128.png)
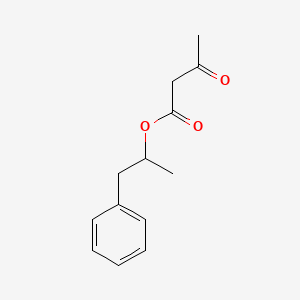
![6-(4-Fluorophenyl)-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14202135.png)

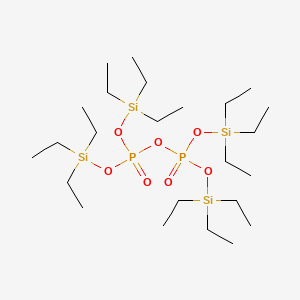

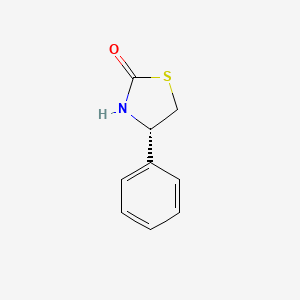
![5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B14202178.png)
